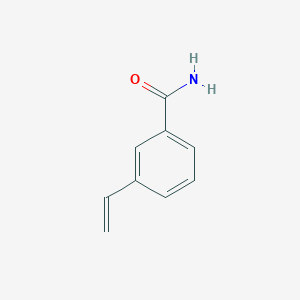
3-Ethenylbenzamide
Übersicht
Beschreibung
3-Ethenylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Ethenylbenzamide, a derivative of benzamide, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, summarizing its effects on different biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethenyl group attached to the benzamide structure. Its molecular formula is , and it possesses distinct chemical properties that contribute to its biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that benzamide derivatives exhibit antimicrobial properties. The ethenyl substitution may enhance the interaction with microbial membranes, leading to increased efficacy against various pathogens.
- Anticancer Potential : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain an area for further investigation.
- Neuroprotective Effects : Some studies suggest that benzamide derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits. The exact neurochemical pathways influenced by this compound need more exploration.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Benzylpenicillin | 16 | Staphylococcus aureus |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
Neuroprotective Effects
Research exploring the neuroprotective properties of benzamide derivatives highlighted that compounds with structural similarities to this compound could reduce oxidative stress in neuronal cells. This suggests a possible therapeutic application in neurodegenerative diseases.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate low acute toxicity; however, comprehensive studies are necessary to evaluate chronic exposure effects and possible side effects.
Summary of Toxicological Findings
| Endpoint | Observed Effect |
|---|---|
| Acute Toxicity | Low |
| Neurotoxicity | Minimal |
| Reproductive Toxicity | Not established |
Eigenschaften
IUPAC Name |
3-ethenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZMZNDYXEKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501867 | |
| Record name | 3-Ethenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16260-62-1 | |
| Record name | 3-Ethenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














